molecular formula C12H20N2O3 B6342716 tert-Butyl 4-(cyanomethoxy)piperidine-1-carboxylate CAS No. 857653-97-5

tert-Butyl 4-(cyanomethoxy)piperidine-1-carboxylate

Cat. No.: B6342716
CAS No.: 857653-97-5
M. Wt: 240.30 g/mol
InChI Key: QBKIYLAAMXUGDA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(cyanomethoxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H20N2O3 and a molecular weight of 240.299 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(cyanomethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl 4-(cyanomethoxy)piperidine-1-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its cyanomethoxy group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

tert-butyl 4-(cyanomethoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(15)14-7-4-10(5-8-14)16-9-6-13/h10H,4-5,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKIYLAAMXUGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670538
Record name tert-Butyl 4-(cyanomethoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857653-97-5
Record name tert-Butyl 4-(cyanomethoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-carbamoylmethoxypiperidine-1-carboxylic acid tert-butyl ester (Preparation 13, 235 mg, 0.91 mmol) and triethylamine (140 μl, 1 mmol) in anhydrous CH2Cl2 (5 ml) was cooled to 0° C. and a solution of trichloroacetyl chloride (174 mg, 0.96 mmol) in anhydrous CH2Cl2 added dropwise. The reaction mixture was stirred at rt for 1 h, the solvent was removed and the residue purified by flash chromatography (IH-EtOAc, 1:1) to afford the title compound: δH (CDCl3) 1.50 (9H, s), 1.58-1.65 (2H, m), 1.89-1.95 (2H, m), 3.20 (2H, m), 3.74-3.79 (3H, m), 4.33 (2H, s).
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
140 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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